Pregna-4,20-dien-3,6-dione, also known as 9β,10α-pregnane-4,6-diene-3,20-dione, is a steroid compound that plays a significant role in various biological and pharmaceutical applications. This compound is structurally related to progesterone and is recognized for its hormonal activity. It is classified under the category of steroid hormones and derivatives, making it relevant in studies related to endocrinology and pharmacology.
Pregna-4,20-dien-3,6-dione can be synthesized from natural sources such as progesterone or its derivatives. The synthesis typically involves chemical modifications that enhance its properties and efficacy for specific applications.
This compound falls under the classification of steroids, specifically as a progestogen due to its structural similarity to progesterone. It is also categorized in the broader class of sex hormones.
The synthesis of Pregna-4,20-dien-3,6-dione can be achieved through several methods:
The synthesis conditions often require careful control of temperature and solvent choice to optimize yield and purity. For example:
The molecular formula for Pregna-4,20-dien-3,6-dione is , with a molecular weight of approximately 312.45 g/mol. The structure features a steroid backbone with specific functional groups that contribute to its biological activity.
Key structural data includes:
This data highlights the stereochemistry critical for its biological function.
Pregna-4,20-dien-3,6-dione can participate in various chemical reactions typical for steroids:
The reaction conditions must be optimized based on the desired outcome—selectivity towards certain products often depends on temperature control and choice of catalysts .
Pregna-4,20-dien-3,6-dione exerts its biological effects primarily through interaction with hormone receptors:
Studies indicate that compounds similar to Pregna-4,20-dien-3,6-dione exhibit significant activity in modulating prostate gland weight and inhibiting enzymes like 5-alpha-reductase .
Relevant analytical techniques such as NMR spectroscopy can be used to determine purity and structural integrity during synthesis .
Pregna-4,20-dien-3,6-dione has several scientific uses:
Pregna-4,20-dien-3,6-dione (PDD) emerged as a significant compound in steroid research during the late 20th century through investigations into human chemosignaling. While its precise isolation timeline remains undocumented in available literature, seminal research by Monti-Bloch and colleagues in 1998 first characterized its bioactivity. Their groundbreaking study demonstrated that PDD could specifically activate the human vomeronasal organ (VNO), a chemosensory structure previously considered vestigial in humans [1] [3]. This discovery positioned PDD as a critical experimental tool for investigating putative pheromone signaling in humans and challenged prevailing notions about the functionality of the human VNO. Unlike many steroids studied for endocrine effects, PDD's initial identification stemmed from research exploring the biochemical basis of human chemical communication rather than classical hormonal pathways [1].
Table 1: Fundamental Identifiers of Pregna-4,20-dien-3,6-dione
Property | Identifier |
---|---|
Systematic Name | (8S,9S,10R,13R,14S,17R)-17-ethenyl-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,6-dione |
Alternative Nomenclature | (1R,3aS,3bS,9aR,9bS,11aR)-1-ethenyl-9a,11a-dimethyl-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthrene-5,7-dione |
CAS Registry Number | Not explicitly provided in sources |
Molecular Formula | C~21~H~28~O~2~ |
SMILES Notation | C[C@]12CC[C@H]3C@HCC(=O)C4=CC(=O)CC[C@]34C |
InChI Key | CNHWGARUXXETPK-SMWYYAGTSA-N |
Pregna-4,20-dien-3,6-dione belongs to the pregnane steroid family, characterized by a 21-carbon skeleton. Its systematic name, (8S,9S,10R,13R,14S,17R)-17-ethenyl-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,6-dione, precisely defines its stereochemistry and functional groups [1] [5]. The core structure features a pregnane backbone with two distinctive modifications: 1) unsaturation at the C4-C5 and C20-C21 positions, forming conjugated double bonds, and 2) oxidation at C3 and C6, creating a diketone configuration [1]. The presence of the ethenyl group (vinyl group) at C17 instead of the conventional ethyl side chain or carbonyl group is a critical structural distinction from progesterone and related C21 steroids [1] [4]. This modification significantly alters its three-dimensional conformation and likely contributes to its unique bioactivity profile.
Table 2: Structural Features of Pregna-4,20-dien-3,6-dione
Structural Element | Feature Description | Biological Implication |
---|---|---|
Carbon Skeleton | 21-carbon pregnane backbone | Classifies it within steroid hormone precursors |
Unsaturation | Δ⁴ (C4-C5 double bond), Δ²⁰ (C20-C21 double bond) | Enhances planarity and potential receptor binding |
Oxo Groups | C3 ketone, C6 ketone | Creates α,β-unsaturated dienone system |
C17 Substituent | Ethenyl (vinyl) group | Distinct from typical pregnane side chains |
Stereochemistry | Multiple chiral centers (8S,9S,10R,13R,14S,17R) | Determines three-dimensional bioactive conformation |
PDD functions as a pheromone-like compound (specifically categorized as a pherine) with remarkable gender-specific bioactivity in humans. When administered via inhalation, PDD demonstrates pronounced physiological effects in men, including: 1) activation of the vomeronasal organ, 2) modulation of autonomic nervous system activity, 3) alterations in central nervous system function, and 4) suppression of luteinizing hormone (LH) and testosterone levels [1] [3]. This bioactivity profile suggests a potential role in chemical communication pathways regulating endocrine function. Crucially, these effects appear sexually dimorphic, as women show minimal or no physiological responses to equivalent PDD exposure [1] [3].
The evolutionary significance of PDD lies in its interaction with the vomeronasal system, a phylogenetically ancient chemosensory pathway. While the functional VNO was historically considered absent in humans, research confirmed its presence as bilaterally symmetrical apertures (1-2 mm diameter) in the anterior nasal septum, developing during fetal growth and continuing postnatally [3]. PDD's ability to selectively stimulate this structure provides compelling evidence for potentially conserved chemosignaling mechanisms in humans despite the reduced anatomical prominence of the VNO compared to other mammals [1] [3]. Its structural similarity to other bioactive steroids identified in human secretions (androstenone, androstadienone) supports the hypothesis that modified steroids serve as signaling molecules across diverse mammalian species [3] [9].
Table 3: Key Research Findings on PDD's Pheromone Signaling
Research Domain | Finding | Significance |
---|---|---|
Vomeronasal Activation | Selectively activates male human VNO | Confirms functional chemoreception pathway |
Endocrine Modulation | Reduces LH and testosterone in men | Demonstrates neuroendocrine communication |
Autonomic Effects | Alters autonomic function parameters in men | Indicates physiological arousal/regulation |
Sexual Dimorphism | Minimal effects observed in women | Suggests gender-specific signaling function |
Receptor Specificity | Likely interacts with VNO-specific receptors | Points to specialized detection mechanisms |
Evolutionary Context | Part of broader steroid signaling in mammals | Aligns with conserved chemical ecology |
The compound's interaction with nuclear hormone receptors may contribute to its signaling mechanisms. While not directly studied for PDD, pharmacophore analysis of the pregnane X receptor (PXR) – a nuclear receptor known for its promiscuous ligand binding – reveals significant cross-species variability in ligand specificity [9]. Mammalian PXRs possess large hydrophobic ligand-binding pockets capable of accommodating diverse steroidal structures. PDD's unique conjugated dienone system and ethenyl side chain may facilitate interactions with such receptors or with specialized vomeronasal receptors (e.g., V1Rs or V2Rs), potentially explaining its gender-specific effects [9]. This specificity highlights the sophisticated evolution of steroid-based signaling systems in mammals, where minor structural modifications confer distinct bioactivities and target specific physiological pathways in a sex-dependent manner [1] [3] [9].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1